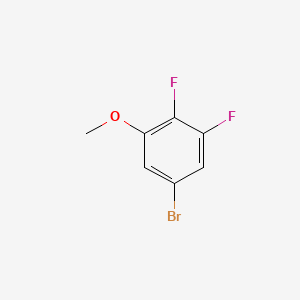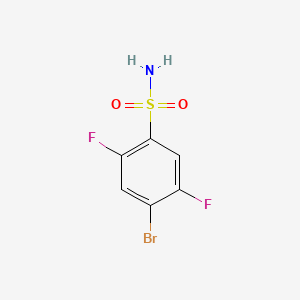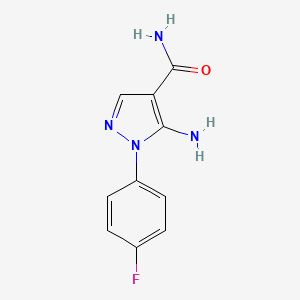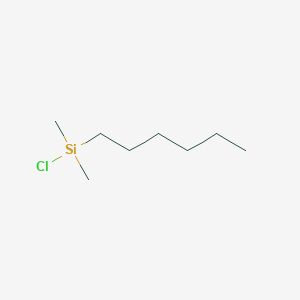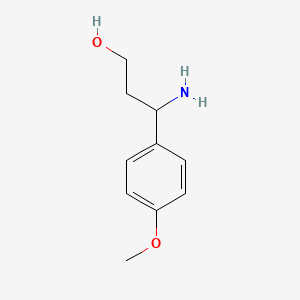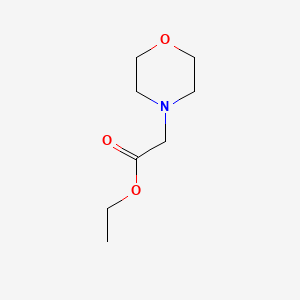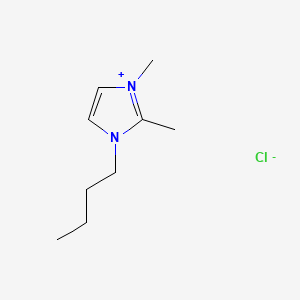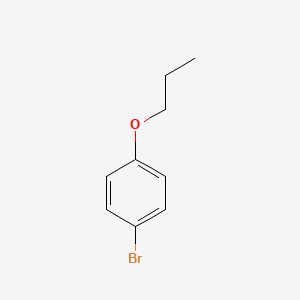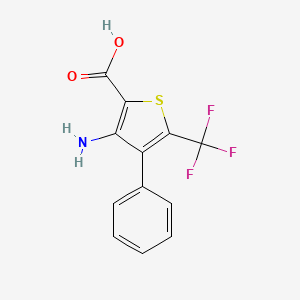
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions and the use of specific reagents and catalysts. For instance, the synthesis of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which is a common method for synthesizing thiophene derivatives . Additionally, the synthesis of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives involved a series of reactions, including acylation and alkylation, to introduce various substituents into the thiophene ring . These methods could potentially be adapted for the synthesis of "3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid."
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of novel Schiff bases synthesized from thiophene derivatives was established based on their IR, 1H NMR, 13C NMR, and mass spectral data . Similarly, the crystal structure of a triazole-thiophene derivative was determined by X-ray diffraction, revealing non-planarity and specific dihedral angles between the rings . These techniques would be essential in analyzing the molecular structure of "3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid."
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including condensation, cyclization, and amidation. For instance, the dehydrative condensation between carboxylic acids and amines catalyzed by phenylboronic acid could be relevant for the amidation of carboxylic acid groups in thiophene derivatives . Additionally, the synthesis of benzothiazines from thiophene derivatives involved condensation and oxidative cyclization . These reactions could be applicable to the chemical reactions analysis of "3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid."
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups and molecular structure. The antimicrobial activity of Schiff bases derived from thiophene compounds , the antiarrhythmic and antianxiety activities of thiophene derivatives , and the anti-tubercular activity of amino-thiophene-3-carboxylic acid derivatives are examples of how the chemical properties of these compounds can be analyzed. The synthesis of salts from thiophene derivatives also highlights the importance of understanding their acid-base properties .
Scientific Research Applications
Synthesis and Characterization
Thiophene-containing compounds have gained attention due to their diverse biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties. These compounds, including 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid, are involved in synthesizing various heterocyclic compounds. Their structures have been confirmed using spectroscopic methods such as NMR and mass spectrometry, and their potential as antibacterial and antifungal agents has been evaluated (Mabkhot et al., 2017).
Antimicrobial Activity
A series of derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity. Some of these derivatives exhibited significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains, suggesting potential applications as anti-tuberculosis drugs (Lu et al., 2011).
Polymerization and Chirality Assignment
The compound has also been used in the preparation of polyacetylenes bearing an amino group. These polymers, due to their interaction with carboxylic acids, exhibit induced circular dichroism, which can be used for determining the chirality of acids. This application demonstrates the compound's utility in stereoselective synthesis and analysis (Yashima et al., 1997).
Antinociceptive Activity
The compound and its derivatives have been studied for their antinociceptive activity. N-substituted derivatives have been synthesized and tested, indicating potential therapeutic applications in pain management (Shipilovskikh et al., 2020).
Antibacterial and Anti-Inflammatory Activities
Additionally, new pyrimidine and thiophene derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities. These studies revealed that certain derivatives show significant potency, underlining the compound's relevance in developing new pharmaceutical agents (Lahsasni et al., 2018).
Future Directions
properties
IUPAC Name |
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)10-7(6-4-2-1-3-5-6)8(16)9(19-10)11(17)18/h1-5H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFFXVCOJJGNQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2N)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372366 |
Source


|
| Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |
CAS RN |
849066-52-0 |
Source


|
| Record name | 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)

